molecular formula C18H18N2O4S2 B12486231 N-[4-(ethylsulfonyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

N-[4-(ethylsulfonyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Cat. No.: B12486231
M. Wt: 390.5 g/mol
InChI Key: YLZVPUGDMQPOIT-UHFFFAOYSA-N
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Description

N-[4-(ETHANESULFONYL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE is a complex organic compound that features both benzothiazole and ethanesulfonyl functional groups

Properties

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

N-(4-ethylsulfonylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C18H18N2O4S2/c1-2-26(23,24)14-9-7-13(8-10-14)19-17(21)11-12-20-15-5-3-4-6-16(15)25-18(20)22/h3-10H,2,11-12H2,1H3,(H,19,21)

InChI Key

YLZVPUGDMQPOIT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(ETHANESULFONYL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents. The reaction is carried out in dimethyl formamide (DMF) as the solvent under relatively mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ETHANESULFONYL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-[4-(ETHANESULFONYL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(ETHANESULFONYL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to bacterial cell death . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-(ETHANESULFONYL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE include:

Uniqueness

What sets N-[4-(ETHANESULFONYL)PHENYL]-3-(2-OXO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE apart is its combination of the ethanesulfonyl and benzothiazole groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential as an antibacterial agent highlight its versatility and importance in scientific research.

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